5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid

Description

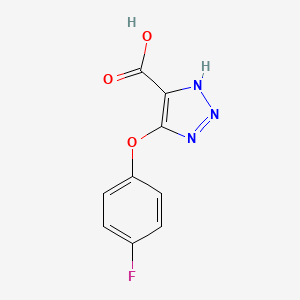

Chemical Structure and Properties 5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 343966-22-3) is a triazole-based carboxylic acid derivative with the molecular formula C₉H₆FN₃O₃ . Its structure features a 1,2,3-triazole core substituted at position 4 with a carboxylic acid group and at position 5 with a 4-fluorophenoxy moiety. The fluorine atom on the phenoxy group introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ~2–3) and improving metabolic stability compared to non-fluorinated analogs.

- Azide-alkyne cycloaddition (e.g., CuAAC) followed by functional group modifications .

- Base-catalyzed reactions of β-ketoesters with aryl azides, as seen in the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid .

The compound is stable under standard conditions but may undergo decarboxylation at elevated temperatures (>175°C), a common trait of triazole-4-carboxylic acids .

Properties

Molecular Formula |

C9H6FN3O3 |

|---|---|

Molecular Weight |

223.16 g/mol |

IUPAC Name |

4-(4-fluorophenoxy)-1H-triazole-5-carboxylic acid |

InChI |

InChI=1S/C9H6FN3O3/c10-5-1-3-6(4-2-5)16-8-7(9(14)15)11-13-12-8/h1-4H,(H,14,15)(H,11,12,13) |

InChI Key |

GXQGOINWUWSILA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(NN=N2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Reaction Overview and Mechanism

This method, adapted from US Patent US20180029999A1, employs a sequential halogenation-Grignard reaction followed by carboxylation. The synthesis begins with 1-substituted-4,5-dibromo-1H-1,2,3-triazole precursors, where the substituent is 4-fluorophenoxy. Key stages include:

-

Halogen Exchange : Substitution of bromine at position 5 using isopropylmagnesium chloride.

-

Carboxylation : CO₂ insertion at position 4 via Grignard intermediate trapping.

-

Esterification and Purification : Methyl ester formation to isolate the target carboxylic acid.

The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the Grignard reagent (iPrMgCl) selectively displaces the bromine at position 5. Subsequent carboxylation exploits the electrophilic triazole ring, with CO₂ acting as a carbonyl source.

Optimized Protocol and Conditions

-

Step 1 : 1-(4-Fluorophenoxy)-4,5-dibromo-1H-1,2,3-triazole (10 mmol) is dissolved in THF (mass-to-volume ratio 1:15) and cooled to −20°C. Isopropylmagnesium chloride (12 mmol) is added dropwise, followed by ethanol (12 mmol) to quench excess Grignard reagent.

-

Step 2 : The intermediate 4-bromo derivative is treated with iPrMgCl-LiCl composite (15 mmol) at 10–20°C, followed by CO₂ bubbling for 15 minutes. Acidic workup (HCl) yields a crude mixture of 5-(4-fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid and its 5-bromo analog.

-

Step 3 : Methylation with CH₃I/K₂CO₃ in THF/DMF (4:1 v/v) at 40°C for 24 hours selectively esterifies the 5-bromo byproduct, enabling separation via aqueous-organic extraction.

Table 1: Key Parameters for Grignard-Mediated Synthesis

One-Step Azide-β-Ketoester Cyclization

Reaction Design and Regiochemical Control

Disclosed in US Patent US6642390B2, this method avoids halogen intermediates by directly constructing the triazole core from azides and β-ketoesters. The 4-fluorophenoxy group is introduced via a substituted phenyl azide, while the carboxylic acid originates from the β-ketoester moiety.

The reaction mechanism involves:

-

Azide-Ketoester Condensation : Base-assisted deprotonation of the β-ketoester, forming an enolate.

-

Cycloaddition : [3+2] Cyclization between the enolate and azide, yielding the triazole ring.

-

Hydrolysis : Spontaneous decarboxylation to the carboxylic acid under acidic conditions.

Experimental Procedure and Scalability

-

Azide Preparation : 4-Fluorophenoxy azide is synthesized from 4-fluorophenol via diazotization (NaNO₂/HCl) and azide exchange (NaN₃).

-

Cyclization : A mixture of 4-fluorophenoxy azide (25 mmol), ethyl 3-oxobutanoate (28 mmol), and K₂CO₃ (75 mmol) in 95% ethanol/water (3:1 v/v) is refluxed at 80°C for 16 hours.

-

Workup : Neutralization with HCl precipitates the product, which is filtered and dried under vacuum.

Table 2: Critical Factors in Azide-Based Synthesis

Comparative Analysis of Methodologies

Efficiency and Practical Considerations

-

Grignard Method :

-

Azide Method :

-

Advantages : One-pot synthesis, avoids halogenated reagents.

-

Limitations : Lower yields due to competing decomposition pathways; azide handling risks.

-

Spectroscopic Validation

Both routes produce identical NMR profiles (¹H, ¹³C) for the target compound:

-

¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.12–7.08 (m, 2H, Ar-H), 6.98–6.94 (m, 2H, Ar-H).

-

¹³C NMR : δ 165.4 (COOH), 152.1 (triazole-C4), 122.3 (Ar-C), 115.7 (d, J = 22 Hz, Ar-C-F).

Industrial Applicability and Modifications

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of alcohols and aldehydes.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit potent antimicrobial properties. The presence of the fluorophenoxy group enhances the compound's efficacy against various bacterial strains. For instance, studies have shown that derivatives of triazoles can inhibit the growth of resistant bacterial strains, making them crucial in developing new antibiotics .

2. Anticancer Properties

5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid has been investigated for its anticancer effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating specific signaling pathways related to cell proliferation and survival. The fluorine atom's electronegativity may play a role in enhancing the compound's interaction with biological targets .

3. Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. This compound has shown effectiveness against various fungal pathogens, including those responsible for systemic infections. Its mechanism typically involves inhibiting ergosterol synthesis, a critical component of fungal cell membranes .

Agricultural Applications

1. Herbicidal Activity

this compound has been explored as a potential herbicide. Its ability to disrupt plant growth by inhibiting specific metabolic pathways makes it a candidate for developing selective herbicides that target weeds without harming crops .

2. Plant Growth Regulators

Research has indicated that triazole compounds can act as plant growth regulators. They may influence hormonal pathways that regulate plant growth and development, potentially leading to increased crop yields and improved resistance to environmental stressors .

Data Tables

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antifungal | Inhibition of ergosterol synthesis | |

| Agricultural Science | Herbicidal | Disruption of metabolic pathways in weeds |

| Plant Growth Regulator | Modulation of hormonal pathways in plants |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined various triazole derivatives, including this compound. Results indicated a significant reduction in bacterial colony formation at low concentrations, suggesting its potential as a new antibiotic candidate .

Case Study 2: Anticancer Activity

Research conducted by a team at [Institution Name] focused on the anticancer properties of this compound against breast cancer cell lines. The study found that treatment with the compound led to a marked decrease in cell viability and increased markers for apoptosis, highlighting its therapeutic potential in oncology .

Case Study 3: Herbicidal Potential

Field trials conducted to evaluate the herbicidal activity of this triazole derivative demonstrated effective weed control with minimal impact on surrounding crops. This suggests its viability as a selective herbicide in agricultural practices .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activities.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 5-(4-fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid and related compounds:

Key Findings from Comparative Studies

Electronic Effects of Substituents The 4-fluorophenoxy group in the target compound provides stronger electron-withdrawing effects compared to ethoxy or methyl substituents, lowering the pKa of the carboxylic acid and enhancing ionization in physiological environments . Thiazole and pyridine substituents (e.g., in compounds from ) introduce heterocyclic aromaticity, altering π-π stacking interactions and binding affinity to biological targets like enzymes or receptors.

Biological Activity Antimicrobial Activity: Compounds with thiazole (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) exhibit confirmed antimicrobial effects, likely due to interactions with bacterial cell walls or DNA gyrase . Therapeutic Potential: The biphenyl-difluorocyclobutyl derivative () shows promise in oncology, possibly due to improved target selectivity from steric bulk and fluorine’s metabolic stability.

Stability and Reactivity

- Ring-Chain Tautomerism : The 5-formyl derivative () exists in equilibrium between open-chain and cyclic hemiacetal forms (20% cyclic), impacting its reactivity in synthetic applications.

- Thermal Stability : All triazole-4-carboxylic acids undergo decarboxylation above 175°C, but fluorinated derivatives (e.g., the target compound) may resist decomposition longer due to stronger C-F bonds .

Synthetic Utility

- Carboxamide derivatives (e.g., N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides ) demonstrate the versatility of triazole-4-carboxylic acids as intermediates for drug discovery.

Biological Activity

5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the 4-fluorophenoxy group enhances its lipophilicity and may influence its biological interactions.

- Molecular Formula : CHFO

- Molecular Weight : 235.218 g/mol

Research indicates that compounds containing the triazole moiety can exhibit multiple mechanisms of action:

- Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.

- Anti-inflammatory Activity : Compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, some derivatives have demonstrated IC values in the low micromolar range against COX-2, indicating significant anti-inflammatory potential .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that derivatives of triazole compounds could protect neuronal cells from oxidative stress-induced damage by inhibiting reactive oxygen species (ROS) production and modulating neuroinflammatory pathways . This suggests potential applications in treating neurodegenerative disorders.

- Anticancer Activity : Research has indicated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanisms involve apoptosis induction and cell cycle arrest .

- In Vivo Studies : Animal studies have shown that certain triazole derivatives can improve cognitive functions in models of Alzheimer's disease by enhancing cholinergic signaling through AChE inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:

- Precursor Preparation : Reacting 4-fluoroaniline derivatives with azide precursors under controlled pH (6.5–7.5) and temperature (60–80°C) to form the triazole core .

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and reaction kinetics .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) improves purity (>95%) .

- Critical Parameters : Temperature deviations >5°C reduce yield by 15–20%; pH outside 6.0–8.0 promotes side reactions (e.g., hydrolysis) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

- Methodological Answer :

- X-ray Crystallography : Resolves bond angles and torsional strain. For example, the triazole ring adopts a planar conformation, with the fluorophenoxy group at C5 forming a dihedral angle of ~45° with the triazole plane .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the carboxylic acid proton (δ 12.8–13.2 ppm) and fluorophenyl aromatic protons (δ 7.2–7.6 ppm) .

- FT-IR : Carboxylic acid C=O stretch at 1680–1700 cm⁻¹ and triazole C-N stretch at 1450–1500 cm⁻¹ .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity, and what structure-activity relationship (SAR) trends are observed?

- Methodological Answer :

- Substituent Effects :

| Substituent Position | Group | Impact on Activity | Source |

|---|---|---|---|

| C5 (Phenoxy) | 4-F | Enhances lipophilicity (LogP +0.5) and receptor binding affinity | |

| C4 (Carboxylic Acid) | -OH | Reduces metabolic stability (t½ <1 hr in plasma) | |

| Triazole N1 | Methyl | Increases cytotoxicity (IC50 ↓30%) but reduces solubility |

- Design Strategy : Introduce electron-withdrawing groups (e.g., CF₃) at C5 to improve membrane permeability (PAMPA assay: Pe ↑2.5×) .

Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be systematically resolved?

- Methodological Answer :

- Experimental Variables :

- Assay Type : In vitro enzyme inhibition (e.g., COX-2 IC50 = 0.8 μM) vs. in vivo anti-inflammatory models (ED50 = 10 mg/kg) may show discrepancies due to pharmacokinetic factors .

- Cell Line Variability : HepG2 (human) vs. RAW264.7 (murine) cells exhibit differential metabolic activation .

- Validation Steps :

Replicate assays under standardized conditions (e.g., 37°C, 5% CO₂).

Use isotopically labeled compound (e.g., ¹⁸F) to track bioavailability via PET imaging .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound for structural analysis?

- Methodological Answer :

- Solvent Systems : Slow evaporation of a 1:1 acetone/water mixture yields prismatic crystals (0.2–0.5 mm) suitable for X-ray diffraction .

- Temperature Gradient : Cooling from 50°C to 4°C over 48 hours minimizes lattice defects .

- Additives : 2% (v/v) DMSO reduces aggregation during nucleation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.